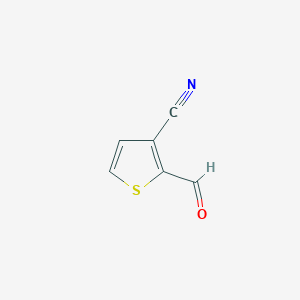

2-Formylthiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Formylthiophene-3-carbonitrile is a chemical compound with the molecular formula C6H3NOS and a molecular weight of 137.16 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-Formylthiophene-3-carbonitrile is 1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H . This indicates that the molecule consists of a thiophene ring with a formyl group at the 2-position and a carbonitrile group at the 3-position.Physical And Chemical Properties Analysis

2-Formylthiophene-3-carbonitrile has a melting point of 84-86 degrees Celsius . It is a powder in physical form .Scientific Research Applications

Surface-Enhanced Raman Spectroscopy

2-Formylthiophene-3-carbonitrile and its isomers have been studied in the context of surface-enhanced Raman spectroscopy (SER). These compounds exhibit distinct adsorption characteristics on metal surfaces, which are crucial for SER applications (Mukherjee et al., 1996).

Azo Dye Synthesis

2-Formylthiophene-3-carbonitrile serves as a fundamental unit in the synthesis of azo dyes. These dyes, derived from 2-Formylthiophene-3-carbonitrile, exhibit solvatochromism, a property significant in the field of colorimetry and dye chemistry (J. Geng et al., 2015).

Gewald Reaction Expansion

The reactivity of the 2-aminothiophene-3-carbonitrile functionality, obtained from the Gewald reaction, has been explored for synthesizing various compounds. This expanded reaction scope allows the creation of new molecules with potential applications in material science and chemical sensors (M. S. Abaee et al., 2017).

Novel Material Synthesis

2-Formylthiophene-3-carbonitrile is instrumental in synthesizing novel materials, such as ferrocene-containing thiophene derivatives. These compounds have potential applications in optoelectronic and magnetic materials (E. Rodlovskaya et al., 2019).

Antimicrobial and Antifungal Agents

Derivatives of 2-aminothiophene-3-carbonitrile have been synthesized and tested for antimicrobial and antifungal activities. These findings are crucial for developing new pharmaceutical compounds (F. Al-Omran et al., 2002).

Corrosion Inhibition

Bithiophene carbonitrile derivatives, related to 2-Formylthiophene-3-carbonitrile, have been investigated as corrosion inhibitors for carbon steel in acidic solutions. Such studies are significant for industrial applications, particularly in metal preservation (M. Bedair et al., 2018).

Solvent-Free Synthesis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied, highlighting environmentally friendly and efficient methodologies in chemical synthesis (Fang Xu et al., 2014).

Safety And Hazards

properties

IUPAC Name |

2-formylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDONRZJCFROGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylthiophene-3-carbonitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)

![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

![ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2690177.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2690178.png)

![6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)

![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2690193.png)